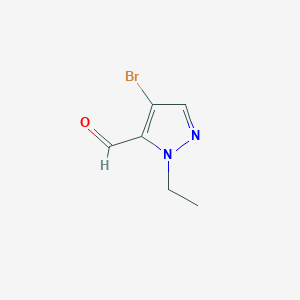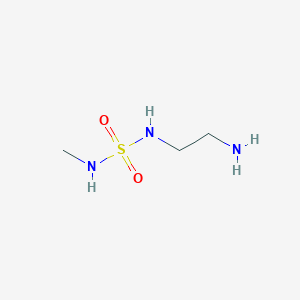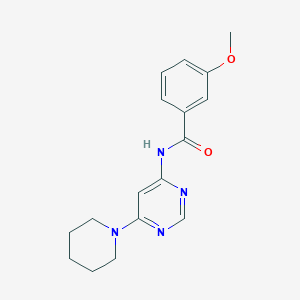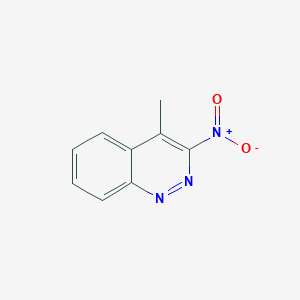![molecular formula C23H20FN3O3S2 B3013056 2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-4-(3-fluorophenyl)-N-methyl-N-phenylthiophene-3-sulfonamide CAS No. 1173059-85-2](/img/structure/B3013056.png)
2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-4-(3-fluorophenyl)-N-methyl-N-phenylthiophene-3-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-4-(3-fluorophenyl)-N-methyl-N-phenylthiophene-3-sulfonamide" is a derivative of pyrazole and sulfonamide, which are both known for their biological activities. Pyrazole derivatives have been extensively studied due to their potential as carbonic anhydrase inhibitors, which are enzymes involved in various physiological processes such as respiration and the regulation of pH in tissues . Sulfonamides are also recognized for their carbonic anhydrase inhibitory properties and have been used in the treatment of conditions like glaucoma and epilepsy .
Synthesis Analysis
The synthesis of pyrazole-sulfonamide derivatives typically involves the formation of the pyrazole core followed by the introduction of the sulfonamide moiety. For instance, a series of pyrazole-3,4-dicarboxamide derivatives bearing a sulfonamide group were synthesized from 1-(3-nitrophenyl)-5-phenyl-1H-pyrazole-3,4-dicarboxylic acid . Another approach involves using 2-aminophenyl-1H-pyrazole as a removable directing group for copper-mediated C-H amidation and sulfonamidation, which allows for the efficient introduction of the sulfonamide group into the molecule .
Molecular Structure Analysis
The molecular structure of pyrazole-sulfonamide derivatives is characterized using various spectroscopic techniques such as FT-IR, 1H NMR, 13C NMR, and elemental analysis . These methods provide detailed information about the functional groups present and the overall molecular framework. The presence of substituents like fluorine atoms can significantly affect the chemical shifts and splitting patterns observed in NMR spectroscopy, as seen in the case of polyfluoro substituted pyrazoline type sulfonamides .
Chemical Reactions Analysis
Pyrazole-sulfonamide derivatives can participate in various chemical reactions, particularly those that involve their functional groups. The sulfonamide group, for example, can engage in reactions with metal ions to form metal complexes, which can exhibit different biological activities compared to the free ligand . The reactivity of these compounds can be influenced by the nature of the substituents and the overall molecular structure.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole-sulfonamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The introduction of fluorine atoms can alter these properties due to the high electronegativity and small size of fluorine, which can lead to strong intermolecular interactions . The inhibitory effects of these compounds on carbonic anhydrase isoenzymes have been studied in vitro, with some derivatives showing significant inhibitory activity at nanomolar levels .
Applications De Recherche Scientifique
Carbonic Anhydrase Inhibitory Activities
2-[(3,5-Dimethyl-1H-Pyrazol-1-yl)carbonyl]-4-(3-Fluorophenyl)-N-Methyl-N-Phenylthiophene-3-Sulfonamide and its derivatives have been extensively studied for their inhibitory effects on carbonic anhydrase isoenzymes. These studies demonstrate that these compounds exhibit significant inhibitory activities against human carbonic anhydrases, particularly the I and II isoenzymes. This inhibition suggests potential therapeutic applications in conditions where modulation of carbonic anhydrase activity is beneficial (Kucukoglu et al., 2016); (Büyükkıdan et al., 2017); (Mert et al., 2014).
Antiproliferative Activities
Some pyrazole-sulfonamide derivatives, including variants of the compound , have been investigated for their antiproliferative activities. These compounds have shown promising results against various cancer cell lines, indicating their potential as anticancer agents. The selectivity and effectiveness of these compounds in inhibiting the growth of cancer cells highlight their significance in cancer research and therapy (Ozmen Ozgun et al., 2019); (Bülbül et al., 2008).
Enzyme Inhibition for Neurological and Ophthalmological Disorders
Research suggests that derivatives of this compound could be effective in treating neurological and ophthalmological disorders. These compounds have been shown to inhibit enzymes such as carbonic anhydrase and acetylcholinesterase, which are relevant in conditions like glaucoma and Alzheimer's disease (Yamali et al., 2020).
Potential Antipsychotic Properties
Some research indicates the potential of pyrazole-sulfonamide derivatives in the development of novel antipsychotic medications. These compounds have shown promising results in animal behavioral tests without interacting with dopamine receptors, a common target for existing antipsychotics. This suggests their utility in creating new treatments for psychiatric disorders (Wise et al., 1987).
Propriétés
IUPAC Name |
2-(3,5-dimethylpyrazole-1-carbonyl)-4-(3-fluorophenyl)-N-methyl-N-phenylthiophene-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20FN3O3S2/c1-15-12-16(2)27(25-15)23(28)21-22(20(14-31-21)17-8-7-9-18(24)13-17)32(29,30)26(3)19-10-5-4-6-11-19/h4-14H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUPMVJAULHGKET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(=O)C2=C(C(=CS2)C3=CC(=CC=C3)F)S(=O)(=O)N(C)C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20FN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzamide](/img/structure/B3012974.png)




![[2-(Benzylamino)-2-oxoethyl] 3,4,5,6-tetrachloropyridine-2-carboxylate](/img/structure/B3012985.png)

![N-(4-(2-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-2-oxoethyl)thiazol-2-yl)cyclopentanecarboxamide](/img/structure/B3012988.png)

![1-{4-[4-(1-Pyrrolidinylcarbonyl)piperidino]phenyl}-1-ethanone](/img/structure/B3012990.png)



